molecular formula C11H10BrIN2 B8156228 5-Bromo-1-(cyclopropylmethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine

5-Bromo-1-(cyclopropylmethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8156228
M. Wt: 377.02 g/mol
InChI Key: AVXQEODCJKCTRU-UHFFFAOYSA-N
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Description

5-Bromo-1-(cyclopropylmethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features both bromine and iodine substituents on a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(cyclopropylmethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step processes starting from commercially available precursors. One common route includes:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.

    Iodination: The iodination at the 3-position can be performed using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to facilitate the electrophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine and iodine atoms in 5-Bromo-1-(cyclopropylmethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira couplings, forming new carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the nitrogen atoms or the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Cross-Coupling: Palladium catalysts, along with bases like potassium carbonate, are commonly used in cross-coupling reactions.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products

The major products depend on the specific reactions and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound, while nucleophilic substitution might yield azido or thiol derivatives.

Scientific Research Applications

5-Bromo-1-(cyclopropylmethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme modulators.

    Organic Synthesis: The compound is used as a building block for more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.

    Biological Studies: It can be used to study the interactions of halogenated heterocycles with biological targets, providing insights into their mechanism of action.

    Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(cyclopropylmethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The halogen atoms can enhance binding affinity through halogen bonding interactions with target proteins, while the pyrrolo[2,3-b]pyridine core can interact with hydrophobic pockets in the active site.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the cyclopropylmethyl and iodine substituents.

    3-Iodo-1H-pyrrolo[2,3-b]pyridine: Similar core structure but lacks the bromine and cyclopropylmethyl groups.

    5-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine: Similar but lacks the iodine substituent.

Uniqueness

5-Bromo-1-(cyclopropylmethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and binding properties. The cyclopropylmethyl group adds steric bulk and can affect the compound’s overall conformation and interaction with biological targets.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

5-bromo-1-(cyclopropylmethyl)-3-iodopyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrIN2/c12-8-3-9-10(13)6-15(5-7-1-2-7)11(9)14-4-8/h3-4,6-7H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXQEODCJKCTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C3=C2N=CC(=C3)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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